2-[(diethylamino)methyl]-6-hydroxypyridazin-3(2H)-one
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Overview
Description
2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is a heterocyclic compound that features a pyridazine ring with a hydroxyl group and a diethylamino methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diethylamino methyl ketone with a hydrazine derivative, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the pyridazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(DIMETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
- 2-[(DIETHYLAMINO)METHYL]-6-METHOXY-2,3-DIHYDROPYRIDAZIN-3-ONE
- 2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROQUINAZOLIN-3-ONE
Uniqueness
2-[(DIETHYLAMINO)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a diethylamino methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-11(4-2)7-12-9(14)6-5-8(13)10-12/h5-6H,3-4,7H2,1-2H3,(H,10,13) |
InChI Key |
PVHFKFUPNZLJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C(=O)C=CC(=O)N1 |
Origin of Product |
United States |
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